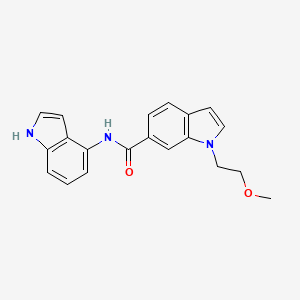![molecular formula C18H20N4O4 B11000826 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B11000826.png)
2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with dimethoxy groups and a pyrrole-containing side chain. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The initial step often involves the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents to form the quinazolinone core.
Introduction of Dimethoxy Groups: Methoxylation of the quinazolinone core can be achieved using methanol and a suitable catalyst under reflux conditions.
Attachment of the Pyrrole Side Chain: The final step involves the acylation of the quinazolinone derivative with 2-(1H-pyrrol-1-yl)ethylamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which may yield reduced forms of the quinazolinone core.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can be further explored for their biological activities.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain kinases, which are crucial in various cellular processes.
Medicine
The compound is being investigated for its potential therapeutic applications. Preliminary studies suggest it may have anti-cancer properties, making it a candidate for drug development. Its ability to inhibit specific enzymes involved in cancer cell proliferation is of particular interest.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of cellular signaling pathways. This inhibition can result in the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
2-(4-Oxoquinazolin-3(4H)-yl)acetamide: Lacks the dimethoxy and pyrrole groups, resulting in different biological activities.
6,7-Dimethoxy-4-oxoquinazoline: Similar core structure but without the acetamide and pyrrole side chain.
N-(2-(1H-pyrrol-1-yl)ethyl)acetamide: Contains the pyrrole side chain but lacks the quinazolinone core.
Uniqueness
The uniqueness of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide lies in its combined structural features, which confer distinct biological activities and chemical reactivity. The presence of both the dimethoxy-quinazolinone core and the pyrrole side chain allows for versatile interactions with biological targets, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C18H20N4O4 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(2-pyrrol-1-ylethyl)acetamide |
InChI |
InChI=1S/C18H20N4O4/c1-25-15-9-13-14(10-16(15)26-2)20-12-22(18(13)24)11-17(23)19-5-8-21-6-3-4-7-21/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,19,23) |
InChI Key |
WWBMMMUJWDJKHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCN3C=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide](/img/structure/B11000750.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide](/img/structure/B11000758.png)

![2-hydroxy-N-[4-(2-hydroxyethoxy)phenyl]-4,6-dimethylpyridine-3-carboxamide](/img/structure/B11000781.png)
![N-[1-(4-fluorobenzyl)piperidin-4-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B11000789.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11000794.png)
![N-{2-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylideneamino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B11000798.png)
![2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N-(2,3-dihydro-1H-inden-2-yl)acetamide](/img/structure/B11000806.png)
![3,6-dimethyl-N-(3,4,5-trimethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11000809.png)
![3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11000812.png)
![N-[4-(acetylamino)phenyl]-1-(6-bromo-2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11000818.png)
![(8xi,9xi,14xi)-3-[(4-Chlorobenzyl)oxy]estra-1(10),2,4-trien-17-one](/img/structure/B11000823.png)
![5-amino-1-[2-(2,4-dichlorophenyl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11000829.png)
